molecular formula C17H16ClN3O4S2 B2841209 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 899965-87-8

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2841209
CAS RN: 899965-87-8
M. Wt: 425.9
InChI Key: ZFSIKOCHVXULLF-UHFFFAOYSA-N
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Description

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O4S2 and its molecular weight is 425.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed synthetic pathways to create compounds with potential antimicrobial properties. For example, the synthesis of formazans from a Mannich base of thiadiazole derivatives has shown moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans (Sah et al., 2014). This indicates the potential of such compounds in developing new antimicrobial agents.

Anticancer Applications

Several studies have focused on the synthesis of heterocyclic compounds with potential antitumor activities. For instance, derivatives of benzothiazole have been evaluated for their anticancer activity against various cancer cell lines, revealing compounds with considerable inhibitory effects (Yurttaş et al., 2015). These findings underscore the therapeutic potential of such compounds in cancer treatment.

Insecticidal Applications

The development of novel heterocycles incorporating thiadiazole moieties has been explored for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This research demonstrates the feasibility of using such compounds as the basis for new insecticides (Fadda et al., 2017).

Allelochemical Synthesis

The synthesis of allelochemicals, such as benzoxazinones and related compounds, from Gramineae plants highlights the agricultural utility of these compounds in managing pests and diseases. This comprehensive review details the synthetic methods and potential agronomic applications of these chemicals (Macias et al., 2006).

Conversion to Other Active Compounds

The transformation of hydroxamic acids into benzoxazolinones and further microbial transformation into various active compounds demonstrates the complexity of chemical reactions and the potential for discovering new biologically active substances (Fomsgaard et al., 2004).

Mechanism of Action

Target of Action

The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the body, which is a key process in maintaining electrolyte balance and blood pressure .

Mode of Action

The compound acts as an inhibitor of the sodium-chloride symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions in the urine . This diuretic effect results in a decrease in blood volume, which can help to lower blood pressure .

Biochemical Pathways

The inhibition of the sodium-chloride symporter disrupts the normal reabsorption process in the kidneys. This leads to an increase in the excretion of water and electrolytes, including potassium and uric acid . The loss of potassium can potentially lead to hypokalemia, while the increase in uric acid can contribute to the development of gout .

Pharmacokinetics

Like other thiazides, it is likely to be well absorbed from the gastrointestinal tract and undergoes renal excretion . The compound’s bioavailability, half-life, and other ADME properties would need to be determined through further studies.

Result of Action

The primary result of the compound’s action is a decrease in blood pressure due to its diuretic effect . This can be beneficial in the treatment of conditions such as hypertension. The compound can also cause side effects such as hypokalemia and hyperuricemia due to the increased excretion of potassium and uric acid .

properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S2/c1-2-25-13-6-4-12(5-7-13)19-16(22)10-26-17-20-14-8-3-11(18)9-15(14)27(23,24)21-17/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSIKOCHVXULLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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